1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of 430.9 g/mol. This compound is classified as a sulfonamide derivative, which are known for their diverse biological activities, including antibacterial and antitumor properties.
The synthesis of 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves several key steps:
The methods employed can vary, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis to enhance yields and reduce reaction times.
The molecular structure of 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can be represented by its InChI and SMILES notations:
InChI=1S/C21H19ClN2O4S/c22-18-4-1-3-15(11-18)14-29(26,27)23-19-7-6-16-8-9-24(13-17(16)12-19)21(25)20-5-2-10-28-20/h1-7,10-12,23H,8-9,13-14H2
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4
These representations highlight the compound's complex structure featuring multiple rings and functional groups that contribute to its chemical properties.
The compound can undergo various chemical reactions typical for sulfonamides:
These reactions are essential for understanding how this compound interacts in biological systems and can be utilized in synthetic pathways for drug development .
The mechanism of action for 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific biological targets. While detailed studies on this exact compound may be limited, similar compounds in its class often act as enzyme inhibitors or modulators:
Research into related compounds suggests that this compound may also interact with DNA repair mechanisms or other enzymatic pathways due to its structural features .
The physical and chemical properties of 1-(3-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide include:
Property | Value |
---|---|
Molecular Weight | 430.9 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
These properties indicate that the compound is suitable for various laboratory applications but may require specific conditions for optimal use .
This compound has potential applications in scientific research due to its structural characteristics:
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5